molecular formula C20H44BrNO2 B15293558 Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide

Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide

Cat. No.: B15293558
M. Wt: 410.5 g/mol
InChI Key: CYOFBZRGYTVCGJ-UHFFFAOYSA-M
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Description

Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is a quaternary ammonium compound known for its surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and its antimicrobial properties. It is commonly found in personal care products, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of hexadecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Reduced forms of the compound with different degrees of hydrogenation.

    Substitution: Compounds with different anions replacing the bromide ion.

Scientific Research Applications

Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in cell lysis buffers for DNA and RNA extraction.

    Medicine: Utilized in formulations for antimicrobial agents and disinfectants.

    Industry: Applied in the production of emulsions, foams, and as an antistatic agent in textiles.

Mechanism of Action

The mechanism of action of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and disinfectants.

    Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals.

Uniqueness

Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is unique due to its specific alkyl chain length and the presence of hydroxymethyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds .

Properties

Molecular Formula

C20H44BrNO2

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide

InChI

InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1

InChI Key

CYOFBZRGYTVCGJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-]

Origin of Product

United States

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